molecular formula C9H7F3O B8808109 3-(3,4,5-Trifluorophenyl)propanal

3-(3,4,5-Trifluorophenyl)propanal

Cat. No.: B8808109
M. Wt: 188.15 g/mol
InChI Key: WBTDTZJNVABICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trifluorophenyl)propanal is an organofluorine compound with the molecular formula C₉H₇F₃O. It features a propanal chain (CH₂CH₂CHO) attached to a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions. This compound is of interest in pharmaceutical and agrochemical research, particularly in synthesizing intermediates for drug candidates .

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)propanal

InChI

InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h3-5H,1-2H2

InChI Key

WBTDTZJNVABICB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 3-(3,4,5-Trifluorophenyl)propanal and analogs:

Compound Name Molecular Formula Substituents on Phenyl Ring Functional Group Key Properties/Applications
This compound C₉H₇F₃O 3,4,5-Trifluoro Aldehyde (CHO) High electrophilicity; pharmaceutical intermediates
3-[2-(Trifluoromethyl)phenyl]propanal C₁₀H₉F₃O 2-Trifluoromethyl Aldehyde (CHO) Lower symmetry; potential agrochemical applications
3,4,5-Trifluorophenylacetic acid C₈H₅F₃O₂ 3,4,5-Trifluoro Carboxylic acid Increased acidity; used in peptide synthesis
3-(3,5-Difluorophenyl)propionic acid C₉H₈F₂O₂ 3,5-Difluoro Carboxylic acid Reduced electron withdrawal; metabolic stability studies
3,4,5-Trifluorocinnamic acid C₉H₅F₃O₂ 3,4,5-Trifluoro α,β-Unsaturated acid Conjugated system; photochemical applications
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone C₁₇H₁₅F₃O 2,4-Dimethyl (phenyl); 3,4,5-Trifluoro (propiophenone) Ketone (CO) Steric hindrance; specialty material synthesis

Reactivity and Electronic Effects

  • Fluorination Pattern : The 3,4,5-trifluorophenyl group in the target compound creates a highly electron-deficient aromatic ring, amplifying the aldehyde’s electrophilicity compared to analogs with fewer fluorines (e.g., 3-(3,5-difluorophenyl)propionic acid) .
  • Functional Group Influence: The aldehyde group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the ketone in 3',4',5'-trifluoropropiophenone derivatives or the carboxylic acid in phenylacetic acid analogs .

Purity and Impurity Profiles

  • Impurity Control: Unspecified impurities in related compounds (e.g., drospirenone intermediates) are tightly regulated, emphasizing the need for high-purity synthesis of this compound to meet pharmaceutical standards .
  • Purity Data : Commercially available analogs like 3-[2-(trifluoromethyl)phenyl]propanal are typically offered at ≥97% purity, comparable to industry benchmarks for research-grade chemicals .

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